4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the aforementioned enzymes . This inhibition disrupts the normal functioning of the bacterial cell, leading to its death.
Biochemical Pathways
The inhibition of the enzymes mentioned above would disrupt several biochemical pathways in the bacterial cell, including dna replication, protein synthesis, and cell wall synthesis .
Result of Action
The inhibition of the aforementioned enzymes would disrupt the normal functioning of the bacterial cell, leading to its death .
Biochemical Analysis
Biochemical Properties
The role of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide in biochemical reactions is not fully understood yet. Benzothiazole derivatives have been found to exhibit inhibitory activities against M. tuberculosis . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .
Cellular Effects
Given the anti-tubercular activity of similar compounds, it is possible that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate acyl chloride or acid anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs more efficient and scalable methods. One common approach is the use of microwave-assisted synthesis, which significantly reduces reaction times and improves yields . Another method involves one-pot multicomponent reactions, which streamline the synthesis process by combining multiple steps into a single reaction vessel .
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorinating agents like thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
Similar Compounds
- 2-aminobenzothiazole
- 6-methyl-1,3-benzothiazol-2-ylamine
- 4-methyl-1,3-benzothiazol-2-ylamine
Uniqueness
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide stands out due to its unique acetyl and benzamide functional groups, which confer distinct chemical properties and biological activities. These modifications enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-acetyl-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-10-4-3-5-14-15(10)18-17(22-14)19-16(21)13-8-6-12(7-9-13)11(2)20/h3-9H,1-2H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBJQZKSWRASQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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